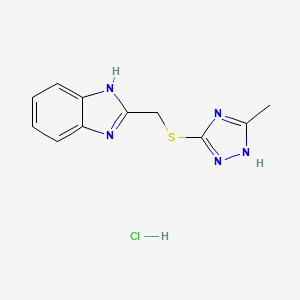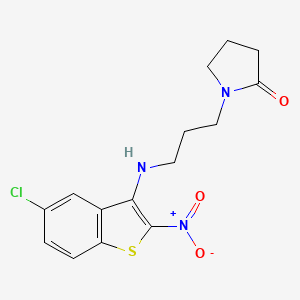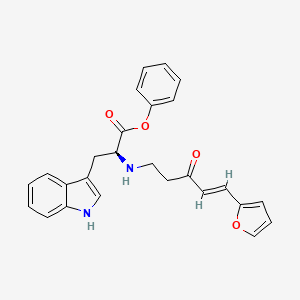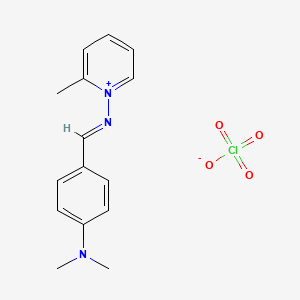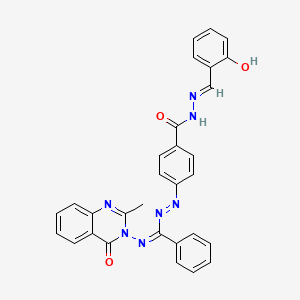
4-Hydroxyantipyrine glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxyantipyrine glucuronide is a metabolite of antipyrine, a compound historically used as an analgesic and antipyretic. The compound is formed through the glucuronidation of 4-Hydroxyantipyrine, a process that enhances its solubility and facilitates its excretion from the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine glucuronide typically involves the enzymatic glucuronidation of 4-Hydroxyantipyrine. This process is catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions generally include the presence of UDP-glucuronic acid as a co-substrate .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic pathways but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
化学反応の分析
Types of Reactions
4-Hydroxyantipyrine glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation or reduction reactions .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes. The reaction is typically carried out at physiological pH and temperature to mimic the conditions in the human liver .
Major Products
The major product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate 4-Hydroxyantipyrine and glucuronic acid .
科学的研究の応用
4-Hydroxyantipyrine glucuronide has several applications in scientific research:
Pharmacokinetics: It is used to study the metabolism and excretion of antipyrine and related compounds.
Toxicology: The compound helps in understanding the detoxification pathways of xenobiotics in the liver.
Analytical Chemistry: It serves as a standard in the development of analytical methods for detecting glucuronide conjugates in biological samples.
Drug Development: Insights into its formation and excretion are valuable for designing drugs with improved pharmacokinetic properties.
作用機序
4-Hydroxyantipyrine glucuronide exerts its effects primarily through its role in the detoxification and excretion of 4-Hydroxyantipyrine. The glucuronidation process increases the solubility of 4-Hydroxyantipyrine, facilitating its excretion via urine. This mechanism involves the molecular target UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid to 4-Hydroxyantipyrine .
類似化合物との比較
Similar Compounds
4-Hydroxyantipyrine: The parent compound, which undergoes glucuronidation to form 4-Hydroxyantipyrine glucuronide.
3-Hydroxymethylantipyrine: Another metabolite of antipyrine that undergoes similar metabolic pathways.
Norantipyrine: A demethylated metabolite of antipyrine.
Uniqueness
This compound is unique due to its enhanced solubility and excretion properties compared to its parent compound. This makes it a valuable marker for studying liver function and drug metabolism .
特性
CAS番号 |
28070-40-8 |
|---|---|
分子式 |
C17H20N2O8 |
分子量 |
380.3 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1 |
InChIキー |
XVEWXARTQXMHQC-IZURVTBUSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



